molecular formula C17H18O2 B310570 5-Ethyl-2-methylphenyl 4-methylbenzoate

5-Ethyl-2-methylphenyl 4-methylbenzoate

Cat. No.: B310570
M. Wt: 254.32 g/mol
InChI Key: APKBOYBHYKJJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2-methylphenyl 4-methylbenzoate is an aromatic ester featuring a benzoate backbone with a 4-methyl substituent and a phenoxy group substituted with ethyl and methyl groups at the 5- and 2-positions, respectively. The ethyl and methyl substituents likely influence its physicochemical properties, such as solubility, melting point, and reactivity, compared to simpler benzoate derivatives .

Properties

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

(5-ethyl-2-methylphenyl) 4-methylbenzoate

InChI

InChI=1S/C17H18O2/c1-4-14-8-7-13(3)16(11-14)19-17(18)15-9-5-12(2)6-10-15/h5-11H,4H2,1-3H3

InChI Key

APKBOYBHYKJJHD-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)C)OC(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCC1=CC(=C(C=C1)C)OC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs (Table 1) include ethyl-substituted benzoates and methylbenzimidazole derivatives.

Table 1: Structural Comparison of 5-Ethyl-2-methylphenyl 4-methylbenzoate with Analogues

Compound Name Substituents on Aromatic Rings Key Properties/Applications Reference
Ethyl 2,4-dimethylbenzoate 2,4-dimethyl (benzoate), ethyl ester Higher lipophilicity; solvent stability
Methyl 4-acetamido-2-hydroxybenzoate 4-acetamido, 2-hydroxy (benzoate), methyl ester Pharmaceutical intermediate (antibacterial)
Ethyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate 5-methylbenzimidazole, 4-methylbenzoate Bioactive scaffold (antimicrobial)
4-Methylbenzoate (as metabolite) 4-methyl (benzoate) Substrate for bacterial CoA ligases

Key Observations:

  • Steric Effects: The 2-methyl group on the phenoxy ring may hinder ester hydrolysis compared to unsubstituted benzoates, as seen in ethyl 3,5-dimethylbenzoate derivatives .
  • Bioactivity: Methylbenzimidazole-linked benzoates (e.g., compound from ) exhibit antimicrobial activity, suggesting that the target compound’s ethyl and methyl groups could modulate similar bioactivity if tested.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.